molecular formula C16H23NO2S B5549797 3-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-3-thienyl)benzamide

3-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-3-thienyl)benzamide

Cat. No. B5549797
M. Wt: 293.4 g/mol
InChI Key: VDZPSMNIGXJOSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives like the one often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, which shares a similar synthesis pathway with our compound of interest (Browne, Skelton, & White, 1981). This method highlights the importance of intermediate formation and cyclization in synthesizing complex benzamide structures.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography. For example, a study on a similar benzamide derivative revealed its E-isomer configuration through X-ray crystallographic analysis, demonstrating the compound's specific geometric configuration (Browne, Skelton, & White, 1981). Such detailed structural insights are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, significantly influenced by their structural attributes. For instance, the reactivity of the N-alkyl groups in tertiary benzamides with oxidizing agents highlights the susceptibility of these compounds to undergo transformations at specific molecular sites, leading to the formation of N-acylamides and secondary amides (Constantino & Iley, 2004). Understanding these reactions provides valuable insights into the chemical properties of benzamide compounds.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can vary significantly based on their molecular arrangement and substituents. For example, studies on closely related benzamide compounds have shown diverse modes of supramolecular aggregation and order versus disorder phenomena, which directly impact their physical properties and crystalline behavior (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. The presence of substituents on the benzamide ring, for instance, can significantly affect the compound's reactivity and interaction with other molecules, as seen in the oxidation of tertiary benzamides by specific oxidizing systems (Constantino & Iley, 2004).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Research into benzamide derivatives, such as the study on Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, highlights the importance of these compounds in synthetic chemistry. These processes are crucial for developing novel organic compounds with potential applications in medicinal chemistry and materials science. The synthesis and structural elucidation of such compounds pave the way for exploring their utility in creating more complex molecules (Browne et al., 1981).

Antibacterial Activity A study on N-(3-Hydroxy-2-pyridyl)benzamides demonstrates the potential antibacterial applications of benzamide derivatives. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains, indicating their significance in the search for new antibacterial agents. Such research is vital in the ongoing efforts to combat antibiotic resistance and develop new therapeutic agents (Mobinikhaledi et al., 2006).

Magnetic Properties The exploration of metalloligands for designing single-molecule magnets and single-chain magnets showcases another fascinating application area. Benzamide derivatives acting as ligands can coordinate with metal ions to create complexes with unique magnetic properties. These materials have potential applications in information storage, quantum computing, and spintronics. The study on tetranuclear [Cu-Ln]₂ complexes provides insights into the synthesis and magnetic behavior of such innovative materials (Costes et al., 2010).

Pharmacological Activities Research on the synthesis and pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives highlights the potential therapeutic applications of benzamide compounds. These studies involve the characterization and evaluation of enzyme inhibition activity, indicating the relevance of benzamide derivatives in developing drugs targeting specific biochemical pathways. Such research contributes to the pharmaceutical sciences by providing new leads for drug discovery and development (Abbasi et al., 2014).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(thiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-16(2,19)8-6-12-4-3-5-13(10-12)15(18)17-14-7-9-20-11-14/h3-5,10,14,19H,6-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZPSMNIGXJOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-3-methylbutyl)-N-(tetrahydro-3-thienyl)benzamide

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